Ethyl 2-acetamido-3-amino-3-sulfanylidenepropanoate

Description

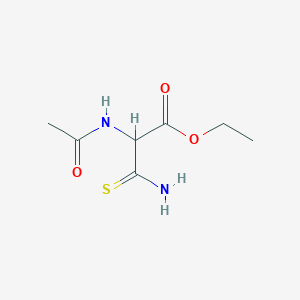

Ethyl 2-acetamido-3-amino-3-sulfanylidenepropanoate is an organic compound with the molecular formula C7H12N2O3S It is a derivative of propanoic acid and contains functional groups such as acetamido, amino, and sulfanylidene

Properties

CAS No. |

91774-36-6 |

|---|---|

Molecular Formula |

C7H12N2O3S |

Molecular Weight |

204.25 g/mol |

IUPAC Name |

ethyl 2-acetamido-3-amino-3-sulfanylidenepropanoate |

InChI |

InChI=1S/C7H12N2O3S/c1-3-12-7(11)5(6(8)13)9-4(2)10/h5H,3H2,1-2H3,(H2,8,13)(H,9,10) |

InChI Key |

NCWYXIVGRRBJQT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=S)N)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-acetamido-3-amino-3-sulfanylidenepropanoate typically involves the reaction of ethyl acetoacetate with thiourea and acetic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol, for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Purification steps, such as recrystallization or chromatography, are employed

Biological Activity

Ethyl 2-acetamido-3-amino-3-sulfanylidenepropanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is , and it features an acetamido group and a sulfanylidene moiety that are crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Nitric Oxide Production : The compound may enhance nitric oxide (NO) synthesis, which plays a crucial role in vascular regulation and immune response.

- Cytokine Modulation : this compound appears to influence the expression of cytokines such as IL-6 and TNF-α, which are pivotal in inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in IL-6 and TNF-α levels | |

| Antioxidant | Scavenging free radicals |

| Mechanism | Description | Reference |

|---|---|---|

| Nitric Oxide Synthesis | Enhances NO production via endothelial pathways | |

| Cytokine Modulation | Alters cytokine profiles in inflammatory models |

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating potent antimicrobial properties against resistant strains.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in serum levels of IL-6 and TNF-α, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-acetamido-3-amino-3-sulfanylidenepropanoate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with esterification of a sulfanyl-containing precursor. Key variables include solvent polarity (e.g., DMF vs. THF), temperature control (40–80°C), and catalysts (e.g., DMAP for acetylation steps). Optimization can be monitored via TLC or HPLC to track intermediate formation. Adjusting stoichiometry of amino and sulfanyl precursors (e.g., 1:1.2 molar ratio) minimizes side products .

- Data Analysis : Yield improvements are statistically validated using ANOVA to compare batch variations (e.g., n=5 replicates per condition).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR confirm regiochemistry (e.g., acetamido vs. sulfanylidenepropanoate signals).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z).

- FTIR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfanylidenepropanoate moiety in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, sulfur’s electrophilicity in the sulfanylidene group can be quantified using Fukui indices .

- Data Contradiction : Discrepancies between theoretical and experimental reaction rates may arise from solvent effects not accounted for in gas-phase models. Cross-validation with kinetic studies (e.g., pseudo-first-order rate constants) resolves these issues .

Q. What strategies address conflicting data in biological activity assays (e.g., enzyme inhibition) involving this compound?

- Methodology :

- Dose-Response Curves : Use non-linear regression (Hill equation) to calculate IC values across multiple assays.

- Control Experiments : Compare with structurally analogous compounds (e.g., ethyl 3-phenylpropanoate derivatives) to isolate sulfanylidene-specific effects .

- Statistical Validation : Apply Student’s t-test (p < 0.05) to confirm significance of inhibition differences between test and control groups .

Q. How does steric hindrance from the acetamido group influence regioselectivity in derivatization reactions?

- Methodology :

- X-ray Crystallography : Resolve crystal structures to identify steric clashes (e.g., acetamido group blocking nucleophilic attack at C3).

- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites quantifies steric vs. electronic contributions .

Methodological Challenges and Solutions

Q. What precautions are necessary to stabilize the sulfanylidene group during storage?

- Methodology : Store under inert atmosphere (N) at –20°C to prevent oxidation. Purity is confirmed via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .

Q. How can researchers validate synthetic intermediates when spectral data overlap (e.g., amino vs. acetamido protons)?

- Methodology :

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals by correlating proton-proton and proton-carbon couplings.

- Derivatization : Acetylation of free amino groups shifts proton signals, simplifying assignment .

Data Presentation Guidelines

- Tables : Include retention times (HPLC), values (TLC), and spectroscopic shifts.

- Figures : Use reaction schemes with annotated mechanistic steps and comparative IC bar graphs.

- Units : Adhere to SI units (e.g., mmol, M, nm) and report uncertainties (e.g., 72.3 ± 0.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.